Cas no 1694113-65-9 (1-Pyrrolidinecarboxylic acid, 3-(2,2-dimethyl-1-oxopropyl)-, 1,1-dimethylethyl ester)

1-ピロリジンカルボン酸、3-(2,2-ジメチル-1-オキソプロピル)-、1,1-ジメチルエチルエステルは、有機合成において有用な中間体です。この化合物は、ピロリジン骨格にtert-ブチルエステル基とジメチルオキソプロピル基が導入された構造を持ち、高い反応性と安定性を兼ね備えています。特に医薬品や農薬の合成において、保護基としての利用や官能基変換の前駆体として重要な役割を果たします。tert-ブチルエステル基は酸性条件下での脱保護が容易であり、一方でジメチルオキソプロピル基は立体障害効果により特定の反応選択性を発揮します。これらの特性から、複雑な分子構築における多段階合成プロセスにおいて優れた性能を示します。

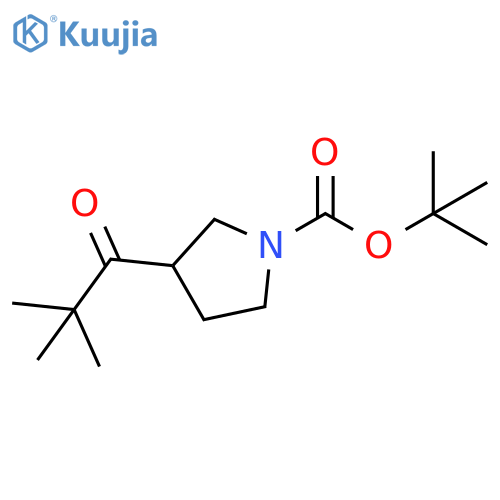

1694113-65-9 structure

商品名:1-Pyrrolidinecarboxylic acid, 3-(2,2-dimethyl-1-oxopropyl)-, 1,1-dimethylethyl ester

CAS番号:1694113-65-9

MF:C14H25NO3

メガワット:255.353204488754

CID:5292229

1-Pyrrolidinecarboxylic acid, 3-(2,2-dimethyl-1-oxopropyl)-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

-

- 1-Pyrrolidinecarboxylic acid, 3-(2,2-dimethyl-1-oxopropyl)-, 1,1-dimethylethyl ester

-

- インチ: 1S/C14H25NO3/c1-13(2,3)11(16)10-7-8-15(9-10)12(17)18-14(4,5)6/h10H,7-9H2,1-6H3

- InChIKey: WGMJTCHEPCMSSC-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CCC(C(=O)C(C)(C)C)C1

1-Pyrrolidinecarboxylic acid, 3-(2,2-dimethyl-1-oxopropyl)-, 1,1-dimethylethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-797708-0.1g |

tert-butyl 3-(2,2-dimethylpropanoyl)pyrrolidine-1-carboxylate |

1694113-65-9 | 95% | 0.1g |

$804.0 | 2024-05-22 | |

| Enamine | EN300-797708-10.0g |

tert-butyl 3-(2,2-dimethylpropanoyl)pyrrolidine-1-carboxylate |

1694113-65-9 | 95% | 10.0g |

$3929.0 | 2024-05-22 | |

| Enamine | EN300-797708-1.0g |

tert-butyl 3-(2,2-dimethylpropanoyl)pyrrolidine-1-carboxylate |

1694113-65-9 | 95% | 1.0g |

$914.0 | 2024-05-22 | |

| Enamine | EN300-797708-5.0g |

tert-butyl 3-(2,2-dimethylpropanoyl)pyrrolidine-1-carboxylate |

1694113-65-9 | 95% | 5.0g |

$2650.0 | 2024-05-22 | |

| Enamine | EN300-797708-2.5g |

tert-butyl 3-(2,2-dimethylpropanoyl)pyrrolidine-1-carboxylate |

1694113-65-9 | 95% | 2.5g |

$1791.0 | 2024-05-22 | |

| Enamine | EN300-797708-0.5g |

tert-butyl 3-(2,2-dimethylpropanoyl)pyrrolidine-1-carboxylate |

1694113-65-9 | 95% | 0.5g |

$877.0 | 2024-05-22 | |

| Enamine | EN300-797708-0.05g |

tert-butyl 3-(2,2-dimethylpropanoyl)pyrrolidine-1-carboxylate |

1694113-65-9 | 95% | 0.05g |

$768.0 | 2024-05-22 | |

| Enamine | EN300-797708-0.25g |

tert-butyl 3-(2,2-dimethylpropanoyl)pyrrolidine-1-carboxylate |

1694113-65-9 | 95% | 0.25g |

$840.0 | 2024-05-22 |

1-Pyrrolidinecarboxylic acid, 3-(2,2-dimethyl-1-oxopropyl)-, 1,1-dimethylethyl ester 関連文献

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531

1694113-65-9 (1-Pyrrolidinecarboxylic acid, 3-(2,2-dimethyl-1-oxopropyl)-, 1,1-dimethylethyl ester) 関連製品

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 2039-76-1(3-Acetylphenanthrene)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量